molecular formula C6H11F3O3S B14492101 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane CAS No. 63471-76-1

1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane

Cat. No.: B14492101
CAS No.: 63471-76-1
M. Wt: 220.21 g/mol
InChI Key: MTDQWSZMIYBIIR-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane is a chemical compound with the molecular formula C6H11F3O3S. It is characterized by the presence of three methoxy groups and a trifluoromethylsulfanyl group attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trimethoxyethane with a trifluoromethylthiolating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF.

    Substitution: Halides or amines; reactions may require catalysts or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfanyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane: Similar in structure but with different functional groups, leading to distinct reactivity and applications.

    1,1,1-Trimethoxyethane: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and uses.

    1,1,2-Trimethoxyethane: Similar backbone but different substitution pattern, affecting its reactivity and applications.

Uniqueness

1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane is unique due to the presence of both methoxy and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63471-76-1

Molecular Formula

C6H11F3O3S

Molecular Weight

220.21 g/mol

IUPAC Name

1,1,1-trimethoxy-2-(trifluoromethylsulfanyl)ethane

InChI

InChI=1S/C6H11F3O3S/c1-10-5(11-2,12-3)4-13-6(7,8)9/h4H2,1-3H3

InChI Key

MTDQWSZMIYBIIR-UHFFFAOYSA-N

Canonical SMILES

COC(CSC(F)(F)F)(OC)OC

Origin of Product

United States

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